1-(2-(1H-pyrazol-1-yl)ethyl)-4-((2-ethoxyphenyl)sulfonyl)piperazine
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Description
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((2-ethoxyphenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C17H24N4O3S and its molecular weight is 364.46. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
- Polyfunctional Substituted 1,3-Thiazoles :
- Research shows that compounds with a piperazine substituent have demonstrated significant anticancer activity across various cancer cell lines. This includes leukemia, melanoma, and cancers of the lungs, kidneys, ovaries, and prostate (Turov, 2020).
Pharmacological Activity
- σ1 Receptor Antagonist for Pain Management :
- A series of pyrazoles, including compounds similar to the one , have been identified as σ1 receptor antagonists, indicating potential use in treating pain (Díaz et al., 2020).
Crystal Structure and Computational Analysis
- Structural and Computational Analysis :
- Detailed crystal structure studies and Hirshfeld surface analysis have been conducted on similar compounds, providing insights into the molecular structure and potential reactive sites (Kumara et al., 2017).
Dopamine Receptor Agonism
- Dopaminergic Ligands :
- Research into dopaminergic ligands involving piperazine structures has revealed their potential for developing new therapeutics, particularly for psychiatric conditions (Möller et al., 2017).
Analytical Chemistry Applications
- Liquid Chromatography :
- The compound has been used as a derivatization reagent in liquid chromatography, enhancing the detection sensitivity of certain analytes (Wu et al., 1997).
Antiproliferative Activity
- Activity Against Human Cancer Cell Lines :
- Studies on derivatives of the compound have shown significant antiproliferative effects against various human cancer cell lines, highlighting its potential as an anticancer agent (Mallesha et al., 2012).
Properties
IUPAC Name |
1-(2-ethoxyphenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-2-24-16-6-3-4-7-17(16)25(22,23)21-14-11-19(12-15-21)10-13-20-9-5-8-18-20/h3-9H,2,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVZVIUPJWJVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.